4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a bicyclic organic compound characterized by its unique trioxabicyclo structure. Its molecular formula is with a molecular weight of approximately 206.19 g/mol. This compound features a methoxy group and is notable for its potential applications in various scientific fields, particularly in organic synthesis and biological studies.
The compound can be synthesized through specific chemical reactions involving methoxy-substituted diols and oxidizing agents under controlled conditions. It is available from chemical suppliers and has been the subject of various research studies due to its interesting structural properties and reactivity.
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol falls under the category of bicyclic compounds and is classified as a diol due to the presence of two hydroxyl groups in its structure. Its unique arrangement of oxygen atoms distinguishes it from other similar bicyclic structures.
The synthesis of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol typically involves cyclization reactions. One common method includes the reaction of a methoxy-substituted diol with an oxidizing agent such as potassium permanganate or chromium trioxide to form the bicyclic structure.
The cyclization process often requires specific solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the reaction. Industrial production may employ continuous flow reactors to optimize yield and purity while ensuring consistent production standards.
The molecular structure of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol can be represented by the following data:
COC1C(C(C2C(O1)COCO2)O)OThis structure highlights the presence of multiple oxygen atoms arranged in a bicyclic framework that contributes to its chemical properties.
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol can undergo several types of chemical reactions:
Common reagents used for these reactions include:
The products formed from these reactions depend on the specific conditions used. For instance:
The mechanism of action for 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol involves its interaction with specific molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into enzyme active sites effectively, potentially inhibiting or modifying their activity. The presence of the methoxy group and oxygen atoms influences binding affinity and specificity.
The physical properties of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol include:
Key chemical properties include:
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol has several applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2